Cas no 98275-29-7 (4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)

4H-1,2,4-Triazole-3,4-diamine, 5-butyl- is a heterocyclic compound featuring a triazole core substituted with amino and butyl functional groups. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical applications. The presence of both amine groups enhances its potential as a versatile intermediate in synthesizing biologically active molecules, such as antifungal or antiviral agents. The butyl side chain contributes to improved lipophilicity, influencing solubility and bioavailability. Its well-defined chemical properties ensure consistent performance in synthetic pathways. This compound is particularly useful in medicinal chemistry for designing targeted therapeutics due to its balanced electronic and steric characteristics. Proper handling and storage are recommended to maintain its integrity.
4H-1,2,4-Triazole-3,4-diaMine, 5-butyl- structure
98275-29-7 structure
Product Name:4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-
CAS No:98275-29-7
MF:C6H13N5
MW:155.200919866562
CID:832623
PubChem ID:24971740
Update Time:2025-06-27

4H-1,2,4-Triazole-3,4-diaMine, 5-butyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-
    • 5-Butyl-4H-1,2,4-triazole-3,4-diamine
    • SCHEMBL13771914
    • (3-amino-5-butyl-4H-[1,2,4]triazol-4-yl)-amine
    • 98275-29-7
    • YDA27529
    • 5-butyl-1,2,4-triazole-3,4-diamine
    • CS-B0350
    • AKOS017515383
    • CS-14037
    • DB-368640
    • Inchi: 1S/C6H13N5/c1-2-3-4-5-9-10-6(7)11(5)8/h2-4,8H2,1H3,(H2,7,10)
    • InChI Key: DROZROPPZFQUNQ-UHFFFAOYSA-N
    • SMILES: N1(C(N)=NN=C1CCCC)N

Computed Properties

  • Exact Mass: 155.117
  • Monoisotopic Mass: 155.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.8A^2
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.36
  • Boiling Point: 373.4°C at 760 mmHg
  • Flash Point: 179.6°C
  • Refractive Index: 1.649

4H-1,2,4-Triazole-3,4-diaMine, 5-butyl- Pricemore >>

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Additional information on 4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-

4H-1,2,4-Triazole-3,4-diamine, 5-butyl- and CAS No. 98275-29-7: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Biological Applications

4H-1,2,4-Triazole-3,4-diamine, 5-butyl- is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. With the CAS No. 98275-29-7 identifier, this molecule belongs to the broader family of triazole derivatives, which are widely studied for their diverse pharmacological applications. The presence of two amino groups at the 3 and 4 positions of the triazole ring, coupled with the butyl substituent at the 5-position, contributes to its structural complexity and functional versatility. Recent advances in synthetic methodologies and molecular modeling have further expanded the understanding of this compound’s role in drug discovery and development.

The chemical structure of 4H-1,2,4-Triazole-3,4-diamine, 5-butyl- is characterized by a five-membered ring system containing three nitrogen atoms, with two amino groups positioned at the 3 and 4 positions. The 5-butyl substituent introduces a hydrophobic moiety, which may influence the compound’s solubility, membrane permeability, and interactions with biological targets. This structural feature is particularly relevant in the context of drug design, where the balance between hydrophilic and hydrophobic properties is critical for optimizing drug delivery and bioavailability. The presence of multiple nitrogen atoms in the triazole ring also enhances the molecule’s ability to form hydrogen bonds, a property that is often exploited in the design of small-molecule therapeutics.

Recent research has highlighted the importance of 4H-1,2,4-Triazole-3,4-diamine, 5-butyl- in the development of antifungal and antiviral agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural frameworks exhibit potent inhibitory activity against Candida species, a common fungal pathogen. The 5-butyl substituent was found to enhance the compound’s affinity for fungal cell membrane targets, thereby improving its antifungal efficacy. This finding underscores the significance of substituent modification in modulating the biological activity of triazole derivatives.

Another area of interest is the application of 4H-1,2,4-Triazole-3,4-diamine, 5-butyl- in the treatment of inflammatory diseases. A 2022 review in Pharmacological Research discussed the role of triazole-based compounds in modulating immune responses. The 5-butyl group was shown to influence the molecule’s interaction with inflammatory cytokines, potentially reducing the severity of conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings suggest that 4H-1,2,4-Triazole-3,4-diamine, 5-butyl- could be a valuable scaffold for the development of anti-inflammatory therapeutics.

From a synthetic perspective, the preparation of 4H-1,2,4-Triazole-3,4-diamine, 5-butyl- has been a focus of recent studies. A 2023 paper in Organic Letters described a novel one-pot synthesis method involving the coupling of a butylamine derivative with a triazole precursor. This approach not only streamlines the synthesis process but also enhances the scalability of the compound for pharmaceutical applications. The use of green chemistry principles in this synthesis highlights the growing emphasis on sustainable practices in drug development.

Computational studies have also provided insights into the molecular mechanisms underlying the biological activity of 4H-1,2,4-Triazole-3,4-diamine, 5-butyl-. Molecular docking simulations have revealed that the compound interacts with specific protein targets, such as the enzyme cytochrome P450, which plays a role in drug metabolism. These interactions may explain the compound’s potential as a modulator of drug metabolism, a property that could be exploited in the design of prodrugs or drug delivery systems.

Despite its promising properties, the development of 4H-1,2,4-Triazole-3,4-diamine, 5-butyl- as a therapeutic agent is not without challenges. A 2024 study in Drug Discovery Today emphasized the need for further research to address issues related to toxicity and pharmacokinetics. While in vitro studies have shown the compound to be relatively safe, in vivo experiments are necessary to evaluate its long-term effects and potential side effects. Additionally, the compound’s solubility profile may require optimization to ensure effective oral administration.

The potential applications of 4H-1,2,4-Triazole-3,4-diamine, 5-butyl- extend beyond traditional therapeutic areas. Recent work in the field of nanotechnology has explored the use of this compound as a component in drug delivery systems. A 2023 study published in Nano Today demonstrated that the 5-butyl group can be functionalized to enhance the compound’s compatibility with nanoparticle carriers, enabling targeted drug delivery to specific tissues or cells. This application highlights the versatility of the molecule in emerging biomedical technologies.

As the field of medicinal chemistry continues to evolve, the role of 4H-1,2,4-Triazole-3,4-diamine, 5-butyl- is likely to expand. Ongoing research into its structural modifications, synthetic methods, and biological activities will be critical in determining its potential as a therapeutic agent. The interplay between its chemical properties and biological functions offers a rich area for exploration, with implications for the development of novel drugs and therapies. The CAS No. 98275-29-7 identifier ensures that this compound remains a subject of ongoing scientific inquiry, with the potential to contribute to advancements in medicine and pharmacology.

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